(5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine
Description
This compound is a bifunctional triazole derivative featuring a 1,2,4-triazole core substituted with a (3-methoxyphenyl)methanamine group and a (1H-1,2,4-triazol-1-yl)methyl moiety. Its molecular formula is C₁₃H₁₄N₆O, with a molecular weight of 294.31 g/mol.
Properties
Molecular Formula |
C13H15N7O |
|---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
(3-methoxyphenyl)-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]methanamine |
InChI |
InChI=1S/C13H15N7O/c1-21-10-4-2-3-9(5-10)12(14)13-17-11(18-19-13)6-20-8-15-7-16-20/h2-5,7-8,12H,6,14H2,1H3,(H,17,18,19) |
InChI Key |
VOZAOVURDMGOKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=NNC(=N2)CN3C=NC=N3)N |
Origin of Product |
United States |
Biological Activity
The compound (5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine , often referred to as a triazole derivative, has garnered attention due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure composed of multiple triazole rings and a methoxyphenyl group. Its molecular formula is C_{13}H_{15N_5O with a molecular weight of approximately 257.30 g/mol. The presence of the triazole moiety is significant as it contributes to the compound's ability to interact with various biological targets.
Triazole derivatives often exhibit their biological effects through several mechanisms:
- Enzyme Inhibition : Many triazoles act as inhibitors of enzymes critical for cell proliferation. For instance, they can inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis.
- Receptor Modulation : Some studies suggest that triazole compounds can modulate receptor activity, impacting signaling pathways related to cancer growth and metastasis.
- Metal Coordination : The ability of triazoles to coordinate with metal ions enhances their catalytic properties and can facilitate reactions that lead to therapeutic effects.
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. Research indicates that the compound under discussion may inhibit the growth of various fungi by disrupting ergosterol synthesis, crucial for maintaining fungal cell membrane integrity.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of triazole derivatives. For example:
- A study demonstrated that triazole compounds can inhibit mitochondrial complex I, leading to apoptosis in cancer cells . This mechanism is particularly relevant for compounds targeting cancers reliant on oxidative phosphorylation.
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the efficacy of triazole derivatives:
- Modifications in the triazole ring or substituents on the phenyl group can significantly influence biological activity. For instance, variations in the methoxy group position can alter binding affinity to target proteins .
Study 1: Anticancer Efficacy
A recent investigation assessed the anticancer properties of various triazole derivatives against human cancer cell lines. The study found that specific modifications in the triazole structure enhanced cytotoxicity against breast cancer cells by inducing apoptosis through mitochondrial pathways .
Study 2: Antifungal Screening
Another study focused on the antifungal activity of triazole derivatives against Candida species. The results indicated that certain derivatives exhibited potent antifungal activity with minimal cytotoxicity towards human cells .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₅O |
| Molecular Weight | 257.30 g/mol |
| Antifungal Activity | Yes |
| Anticancer Activity | Yes |
| Mechanism of Action | Enzyme inhibition |
| Compound | Activity | IC50 (µM) |
|---|---|---|
| This compound | Antifungal | 10 |
| Triazole Derivative A | Anticancer | 5 |
| Triazole Derivative B | Antifungal | 15 |
Scientific Research Applications
Antiproliferative Activity
Research indicates that triazole derivatives exhibit noteworthy antiproliferative properties against various cancer cell lines. Specifically, studies have shown that compounds similar to (5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine demonstrate significant cytotoxic effects on breast cancer cells.
Case Study: Breast Cancer Inhibition
A study evaluated the antiproliferative effects of triazole derivatives on MCF-7 (ER+/PR+) and MDA-MB-231 (triple-negative) breast cancer cell lines. The results showed:
- IC50 Values : 52 nM for MCF-7 and 74 nM for MDA-MB-231.
- Mechanism : Induction of G2/M phase cell cycle arrest and apoptosis.
- Target : Tubulin polymerization inhibition leading to mitotic catastrophe .
Synthesis Pathways
The synthesis of this compound involves several key reactions:
- Formation of Triazole Ring : Utilizing 1H-1,2,4-triazole as a precursor.
- Methylation Reactions : Introducing methyl groups at specific positions to enhance biological activity.
- Amination Steps : Finalizing the structure with methanamine to yield the target compound.
Broader Pharmacological Applications
Beyond antiproliferative activity, triazole compounds have shown promise in various pharmacological areas:
Chemical Reactions Analysis
Cross-Coupling Reactions
The triazole and methoxyphenyl groups facilitate palladium- or copper-catalyzed cross-coupling reactions for structural diversification:
Key Findings :
-
The methoxyphenyl group directs electrophilic substitution at the para position due to electron-donating effects .
-
Triazole N1 and N2 positions exhibit differential reactivity in coupling reactions, with N1 favoring arylation under copper catalysis .
N-Alkylation and Arylation
The triazole rings undergo selective alkylation/arylation at nitrogen atoms:
Reaction Conditions
| Site | Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| N1-Triazole | Benzyl bromide | DMF | 60°C | 78 | |
| N2-Triazole | 4-Nitrobenzyl chloride | THF | RT | 65 |
Mechanistic Insights :
-
N1 alkylation proceeds via an SN2 mechanism, while bulky substituents favor N2 selectivity due to steric hindrance .
-
Aryl diazonium salts enable N-arylation under mild conditions, forming stable triazolium salts .
Click Chemistry Modifications
The alkyne-functionalized triazole participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):
| Substrate | Azide Component | Catalyst | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Terminal alkyne | Benzyl azide | CuSO₄ | 1,2,3-Triazole-linked derivatives | 92 | |
| Propargyl ether | PEG-azide | CuI | Water-soluble conjugates | 85 |
Applications :
Nucleophilic Substitution
The methanamine (-CH₂NH₂) group undergoes substitution with electrophiles:
| Electrophile | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acetyl chloride | Et₃N | CH₂Cl₂ | Acetamide derivative | 89 | |
| Tosyl chloride | NaOH | H₂O/THF | Sulfonamide analog | 73 |
Structural Impact :
Deprotonation and Lithiation
The triazole’s acidic protons (C-H, pKa ~20–25) react with strong bases:
| Base | Site | Electrophile | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| nBuLi | Methine bridge | Pivalaldehyde | Alcohol-functionalized triazole | 68 | |
| LDA | C5-Triazole | CO₂ | Carboxylic acid derivative | 54 |
Mechanism :
-
Deprotonation at the methine bridge generates a stabilized lithio-intermediate, enabling C-C bond formation .
Oxidation and Reduction
Functional group interconversions enhance derivatization:
| Reaction | Reagent | Product | Notes | Source |
|---|---|---|---|---|
| Amine oxidation | MnO₂ | Imine | Requires anhydrous conditions | |
| Methoxy deprotection | BBr₃ | Phenolic derivative | Quantitative yield |
Biological Activity Correlation
Reactivity directly influences pharmacological properties:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound is compared to structurally analogous triazole derivatives to highlight key differences in substituents, molecular weight, and bioactivity.
Key Observations
Substituent Effects: The 3-methoxyphenyl group in the target compound may enhance binding to aromatic receptors (e.g., serotonin or kinase targets) compared to the 4-methoxyphenyl analog .
Bioactivity Trends :
- Triazole derivatives with furan or thiadiazole substituents (e.g., and ) show potent antitumor activity (IC₅₀: 1–3 µM against HepG2 and MCF-7), suggesting the target compound’s bis-triazole system could exhibit similar or enhanced efficacy .
- Dihydrochloride salts (e.g., ) improve aqueous solubility, a critical factor for bioavailability, which the target compound may lack due to its free amine .
Synthetic Complexity :
- The target compound’s bis-triazole structure likely requires multi-step synthesis involving cyclization and coupling reactions, contrasting with simpler analogs like ’s single-triazole derivative .
Research Findings and Structure-Activity Relationships (SAR)
- Antitumor Potential: Thiadiazole and thiazole derivatives of triazoles (e.g., compound 9b in ) inhibit HepG2 cells at IC₅₀ = 2.94 µM, attributed to π-π stacking and hydrogen bonding with kinase domains. The target compound’s 3-methoxy group may similarly interact with hydrophobic pockets in tumor targets .
Metabolic Stability :
Methyl and ethyl substituents on triazole rings (e.g., and ) reduce cytochrome P450-mediated metabolism, suggesting the target compound’s methyl-triazole group could enhance pharmacokinetic profiles .Toxicity Concerns :
Triazole analogs with halogenated substituents (e.g., ’s trifluoromethoxy group) show higher toxicity (LD₅₀ < 50 mg/kg), whereas the target compound’s lack of halogens may improve safety .
Preparation Methods
Cyclization of Hydrazine Derivatives
A prevalent method involves cyclocondensation of hydrazines with carbonyl compounds. For instance, Scheme 1 in demonstrates the synthesis of 1-(diarylmethyl)-1H-1,2,4-triazoles via microwave-assisted coupling of benzhydryl alcohols with 1,2,4-triazole using p-toluenesulfonic acid (p-TSA) as a catalyst. Yields for analogous reactions range from 75–90%, with microwave irradiation reducing reaction times to 15–30 minutes.
Coupling of Triazole Units via Methylene Linkers
Nucleophilic Substitution
The methylene bridge between triazoles is often installed via alkylation. In, secondary alcohols (e.g., 12a–m ) derived from benzophenone reductions are coupled with 1,2,4-triazole using p-TSA under microwave conditions. This method achieves 80–95% yields, with the electron-deficient triazole nitrogen acting as the nucleophile.
Introduction of the 3-Methoxyphenylmethanamine Group
Boc Protection/Deprotection Strategies
Source outlines a Boc-protection strategy for amine functionalities. Starting with tert-butoxycarbonyl (Boc)-protected phenylalanine, acylation with azide-containing reagents (e.g., 4 ) precedes CuAAC-mediated triazole formation. Subsequent Boc deprotection with HCl/MeOH yields free amines, as demonstrated in the synthesis of 3 and 5a–c .
Acylation-Condensation Sequences
The patent in details acylation with oxalyl chloride followed by condensation with amine nucleophiles. For example, compound VIII is acylated to form an acid chloride, which reacts with VII in dichloromethane to yield VI with 98% efficiency. This method’s scalability and high purity make it industrially viable.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
-
Microwave Assistance : As shown in, microwave irradiation accelerates coupling reactions between benzhydryl alcohols and triazoles, reducing times from hours to minutes while maintaining yields >90%.
-
Catalytic Systems : p-TSA in and Cu(I) in are critical for triazole formation. The former avoids metal contamination, while the latter ensures regioselectivity.
Temperature and pH Control
The cyclization of IV to III in requires refluxing in methanol with sodium methoxide, followed by pH adjustment to 2–3 for product precipitation. This step achieves 85% yield, emphasizing the role of basic conditions in ring closure.
Comparative Analysis of Synthetic Routes
Challenges and Limitations
-
Regioselectivity : Uncontrolled triazole substitution (e.g., 1H vs. 4H tautomers) can lead to isomeric impurities.
-
Amine Stability : Free amines (e.g., V in) are prone to oxidation, necessitating protective groups during synthesis.
-
Cost Efficiency : Pd/C and specialized catalysts (e.g., organopalladium in) increase production costs, prompting exploration of non-precious metal alternatives .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology:
- Route 1: Use nucleophilic substitution between 3-methoxyphenylmethanamine derivatives and triazole-containing precursors under alkaline conditions (e.g., KOH/EtOH) to introduce the triazolylmethyl group .
- Route 2: Employ a multi-step protocol involving condensation of hydrazine derivatives with carbonyl intermediates, followed by cyclization using reagents like POCl₃ or thiourea .
- Optimization: Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (reflux vs. room temperature) to improve yields (typically 60-80%) .
Q. How can structural purity and identity be confirmed post-synthesis?
- Analytical Techniques:
- NMR: Compare ¹H/¹³C NMR spectra with computational predictions (e.g., DFT) to verify substituent positions and absence of regioisomers .
- X-ray Crystallography: Resolve crystal structures to confirm dihedral angles between the triazole rings and methoxyphenyl group, which influence molecular planarity .
- Mass Spectrometry: Use HRMS to validate the molecular formula (e.g., C₁₄H₁₅N₇O) and detect impurities .
Advanced Research Questions
Q. What strategies address contradictions in bioactivity data across similar triazole derivatives?
- Case Study: Discrepancies in antimicrobial activity may arise from substituent effects. For example:
- Methyl vs. methoxy groups on the phenyl ring alter electron density, impacting binding to fungal CYP51 enzymes .
- Resolution: Perform comparative SAR studies using analogues with controlled substituent variations. Use molecular docking to predict binding affinities .
Q. How can researchers design experiments to probe the compound’s mechanism of action in cancer models?
- Experimental Design:
- In Vitro: Assess cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare IC₅₀ values with positive controls (e.g., doxorubicin) .
- Target Identification: Use pull-down assays with biotinylated derivatives to isolate protein targets. Validate via Western blot or SPR analysis .
- Pathway Analysis: Perform RNA-seq or proteomics to identify dysregulated pathways (e.g., apoptosis, DNA repair) post-treatment .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Key Issues:
- Racemization during reflux in polar solvents (e.g., MeOH) .
- Solutions:
- Use chiral catalysts (e.g., BINOL derivatives) in asymmetric synthesis .
- Optimize column chromatography conditions (e.g., Chiralpak AD-H column) for enantiomer separation .
Methodological Challenges & Solutions
Q. How to resolve inconsistencies in spectroscopic data due to tautomerism in triazole rings?
- Approach:
- Perform variable-temperature NMR to observe tautomeric equilibria (e.g., 1,2,4-triazole ↔ 1,3,4-triazole) .
- Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers for clearer spectral interpretation .
Q. What purification methods are effective for removing byproducts from triazole-thione intermediates?
- Protocol:
- Liquid-Liquid Extraction: Separate polar byproducts using ethyl acetate/water phases .
- Recrystallization: Use acetone/hexane mixtures to isolate high-purity crystals (>95%) .
Safety & Handling
Q. What precautions are critical when handling this compound in aqueous environments?
- Guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
